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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals to address challenges

in maintaining the blind in psychedelic clinical trials.

Frequently Asked Questions (FAQs)
Q1: Why is blinding so difficult in clinical trials involving psychedelics?

A1: Blinding in psychedelic clinical trials is challenging due to a phenomenon known as

"functional unblinding."[1][2] The profound and distinct subjective effects of psychedelic

substances, such as robust alterations in sensory perception and consciousness, make it easy

for participants, therapists, and raters to correctly guess their treatment allocation (psychedelic

or placebo).[2][3][4] This high rate of correct treatment identification can compromise the

integrity of the trial by introducing expectancy effects, where a participant's belief about the

treatment influences the outcome.[5][6]

Q2: What are the consequences of failed blinding in a psychedelic trial?

A2: Failed blinding can lead to an overestimation of the treatment's therapeutic effects.[6][7]

When participants know they have received the active psychedelic, their positive expectations

alone can contribute to symptom improvement, a phenomenon known as the placebo effect.[3]

[4] Conversely, participants who are aware they received a placebo may experience

disappointment or a "nocebo effect," where their symptoms worsen.[1] These expectancy

biases can confound the trial results, making it difficult to determine the true pharmacological
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effect of the psychedelic compound.[5][6] In some cases, concerns about functional unblinding

have led to regulatory bodies questioning the validity of trial data.[4]

Q3: What is an "active placebo," and how can it help improve blinding?

A3: An active placebo is a substance that mimics some of the noticeable physiological or

psychoactive effects of the experimental drug, without having the specific therapeutic

properties being investigated.[5] The goal of using an active placebo in psychedelic trials is to

make it more difficult for participants to distinguish between the active treatment and the control

condition, thereby reducing functional unblinding.[2][3][4] By creating a more convincing

placebo experience, researchers can better control for expectancy effects.

Q4: What are some examples of active placebos used in psychedelic research?

A4: Several substances have been used as active placebos in psychedelic clinical trials,

including:

Niacin: This B vitamin can cause skin flushing and a tingling sensation, which can mimic

some of the physiological effects of psychedelics.[5][8]

Diphenhydramine: An antihistamine with sedative properties that can produce some

psychoactive effects.[2][9][10]

Methylphenidate: A stimulant that can produce some psychological effects.[11]

Low doses of the psychedelic: Using a sub-therapeutic dose of the psychedelic itself as a

control can help maintain the blind, especially in psychedelic-naïve participants.[8]

Q5: How can I quantitatively measure the success of my blinding procedures?

A5: The success of blinding can be quantitatively assessed using a "blinding index." This

typically involves asking participants, and sometimes investigators, to guess the treatment

allocation at the end of the trial.[12] Two common methods are:

James Blinding Index: This index provides an overall assessment of blinding success in the

trial. It ranges from 0 (complete unblinding) to 1 (perfect blinding), with 0.5 indicating random

guessing.[3]
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Bang Blinding Index: This index is calculated for each treatment arm separately and can help

identify if unblinding is more prominent in the active or placebo group. It ranges from -1 (all

incorrect guesses) to +1 (all correct guesses), with 0 representing random guessing.[3][4]

Troubleshooting Guides
Problem 1: High rates of unblinding despite using an inactive placebo.

Cause: The distinct and powerful subjective effects of the psychedelic are easily

distinguishable from an inert substance.[3][4]

Solution:

Consider an Active Placebo: Switch from an inactive placebo (e.g., microcrystalline

cellulose) to an active placebo that mimics some of the peripheral physiological or mild

psychoactive effects of the psychedelic.[2][5] Refer to the Experimental Protocols section

for guidance on using niacin or diphenhydramine.

Implement a Dose-Response Design: Instead of a placebo group, consider a design with

multiple dosage levels of the psychedelic (e.g., low, medium, high).[1] This can help to

characterize the dose-response relationship while potentially reducing the stark contrast

between the active and no-effect conditions.

Measure and Report Expectancy: Even with high unblinding, it is crucial to measure

participant expectancy before and during the trial.[6][13] This data can be used in

statistical analyses to help control for the influence of expectancy on the outcomes.

Problem 2: Participants in the active placebo group are still able to correctly identify their

treatment assignment.

Cause: The effects of the active placebo may not be a convincing enough mimic of the full

psychedelic experience.[5]

Solution:

Refine Placebo Selection: The choice of active placebo should be carefully considered

based on the specific effects of the psychedelic being studied. For example, a stimulant
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might be a better active placebo for a low-dose psychedelic study where stimulant-like

effects are expected.[2]

Incomplete Disclosure of Study Design: To manage expectations, researchers can provide

participants with a range of possible experiences they might have, without revealing the

exact nature of the active and placebo conditions. One study informed participants they

could receive a range of psilocybin doses, when in fact there were only two distinct dose

levels.[8]

Utilize Blinded Raters: Employ independent raters who are blinded to the treatment

allocation to assess the primary outcomes.[7] These raters should have limited interaction

with the participant to minimize the chance of unblinding through conversation.

Problem 3: Difficulty in preventing unblinding of study staff.

Cause: Study staff who interact with participants during or shortly after dosing sessions can

often infer treatment allocation based on the participant's behavior and verbal reports.[4]

Solution:

Segregation of Roles: Clearly define and separate the roles of study staff. The team

administering the drug and providing psychological support during the session should be

separate from the team that assesses the primary outcomes.[14]

Standardized Procedures: Implement standardized procedures for all interactions with

participants to minimize the chances of staff revealing treatment allocation, even

inadvertently.[15]

Blinding of Outcome Assessors: Ensure that the individuals responsible for assessing the

primary endpoints are kept strictly blind to the treatment allocation and have minimal

contact with the dosing session staff.[5]

Data Presentation: Unblinding in Psychedelic
Clinical Trials
Table 1: Participant Guesses of Treatment Allocation in Psychedelic vs. Placebo Conditions
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Psychedelic
Studied

Placebo Used

Percentage of
Correct
Guesses
(Psychedelic
Group)

Percentage of
Correct
Guesses
(Placebo
Group)

Certainty of
Guess (if
reported)

Psilocybin
Diphenhydramin

e

93.6% (after 1st

session)

93.6% (after 1st

session)
88.5%

Psilocybin
Diphenhydramin

e

94.7% (after 2nd

session)

94.7% (after 2nd

session)
90.6%

Ayahuasca Inert Placebo

65% (overall

correct

identification)

65% (overall

correct

identification)

Not Reported

LSD
Low-dose LSD

(20 µg)
100% 100% Not Reported

Note: Data compiled from multiple sources.[1][16] The high percentages of correct guesses

highlight the significant challenge of maintaining the blind in psychedelic research.

Experimental Protocols
Protocol 1: Administration of Niacin as an Active Placebo

Objective: To mimic the physiological sensations of a psychedelic drug to improve blinding.

Methodology:

Dosage: A single oral dose of 100-250 mg of niacin is typically used.[13][17]

Administration: The niacin capsule should be identical in appearance, taste, and weight to

the psychedelic capsule. It is administered in the same setting and with the same

therapeutic support as the active drug.[13]

Participant Briefing: Participants should be informed that they may experience sensations

such as skin flushing, warmth, and tingling, which are described as potential effects of the

study drug (without specifying which drug).
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Timing: Niacin is administered at the same time point in the study protocol as the active

psychedelic dose.[18]

Protocol 2: Administration of Diphenhydramine as an Active Placebo

Objective: To induce mild psychoactive and sedative effects to improve blinding.

Methodology:

Dosage: A single oral dose of 50 mg of diphenhydramine is a common starting point. This

can be increased to 100 mg in subsequent sessions if needed to maintain the blind.[10]

Administration: The diphenhydramine capsule should be indistinguishable from the

psychedelic capsule. It is administered under the same controlled conditions and with the

same level of psychological support.[9]

Participant Briefing: Participants should be informed about the potential for drowsiness

and other mild psychological effects as part of the range of experiences they might have.

Timing: The administration of diphenhydramine should follow the same timeline as the

active psychedelic drug.[10]

Protocol 3: Assessing Blinding Integrity

Objective: To quantitatively measure the extent of unblinding in a clinical trial.

Methodology:

Timing of Assessment: The assessment should be conducted at the end of the trial, after

the final outcome measures have been collected, to avoid influencing participant

responses.[12]

Questionnaire Design: A standardized questionnaire should be administered to all

participants. The core question asks participants to guess which treatment they received.

Response options should include "Active Drug," "Placebo," and "Don't Know."[12] A 5-

point Likert scale can also be used to gauge the certainty of their guess (e.g., from "certain

I received placebo" to "certain I received active drug").[12]
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Data Analysis:

Calculate the percentage of correct and incorrect guesses for each treatment arm.

Compute the James Blinding Index for an overall measure of blinding success.

Compute the Bang Blinding Index for each arm to assess for differential unblinding.

Reporting: The methods used to assess blinding and the results of the blinding

assessment, including the calculated indices, should be reported in the final study

publication.[12]
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Caption: Experimental workflow for a psychedelic trial with an active placebo.
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Caption: Strategies to mitigate functional unblinding in psychedelic trials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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